molecular formula C19H18FN3O2 B10935925 N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935925
M. Wt: 339.4 g/mol
InChI Key: OMPNFMHLSJDGEG-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is of significant interest due to its unique structural features and potential biological activities. Isoxazolo[5,4-b]pyridines are known for their diverse pharmacological properties, including antibacterial, anticancer, and antiproliferative activities .

Preparation Methods

The synthesis of N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the isoxazole ring closure in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline followed by intramolecular cyclization yields the desired isoxazolo[5,4-b]pyridine derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NaH in DMF for nucleophilic substitution and other standard organic reagents for oxidation and reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the key targets is cytochrome P450 CYP17, an enzyme involved in steroid biosynthesis . By inhibiting this enzyme, the compound can potentially disrupt the production of androgens and estrogen, leading to its antiproliferative and anticancer effects.

Comparison with Similar Compounds

N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds such as 3-cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid . While both compounds share the isoxazolo[5,4-b]pyridine core, their unique substituents confer different biological activities and properties. The cyclopentyl group in the former compound may contribute to its distinct pharmacological profile compared to the cyclopropyl group in the latter.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-cyclopentyl-3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-11-10-14(18(24)22-12-6-2-3-7-12)16-17(23-25-19(16)21-11)13-8-4-5-9-15(13)20/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,22,24)

InChI Key

OMPNFMHLSJDGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NC4CCCC4

Origin of Product

United States

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